molecular formula C11H15N5 B1204440 N6-Cyclopentyl-9-methyladenine CAS No. 109292-91-3

N6-Cyclopentyl-9-methyladenine

Cat. No.: B1204440
CAS No.: 109292-91-3
M. Wt: 217.27 g/mol
InChI Key: LZMRVYPPUVMKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Cyclopentyl-9-methyladenine (N-0840) is a synthetic adenine derivative developed as a selective adenosine A1 receptor antagonist. Structurally, it features a cyclopentyl group at the N6 position and a methyl group at the 9-position of the adenine core .

Key pharmacological properties include:

  • High A1 receptor selectivity: N-0840 exhibits 14- to 400-fold greater affinity for adenosine A1 receptors compared to A2 receptors, with negligible activity at other receptor families (e.g., α/β-adrenergic, serotonin, dopamine) at concentrations ≤10,000 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

N 0840 is synthesized from 6-chloropurine through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution and methylation reactions.

Industrial Production Methods

The industrial production of N 0840 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N 0840 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of N 0840 with modified functional groups. These derivatives are often studied for their enhanced biological activity and selectivity .

Scientific Research Applications

Adenosine Receptor Antagonism

N6-Cyclopentyl-9-methyladenine is primarily recognized for its antagonistic effects on adenosine receptors. It exhibits a marked increase in potency at A1 receptors while demonstrating lesser effects at A2 receptors. Specifically, it has a Ki value of 1.3 µM at A1 receptors in fat cells and 0.5 µM in brain tissues, making it over 100-fold more potent than 9-methyladenine (Ki = 100 µM) at these sites . The compound's selectivity for A1 receptors is significant, as it can inhibit the activation of adenylate cyclase mediated by A2 receptors, which is crucial for various physiological processes.

Neurological Applications

The compound has shown promise in neurological research, particularly concerning seizure activity. Studies indicate that A1 receptor agonists, including this compound, may provide protective effects against N-methyl-D-aspartate (NMDA)-evoked seizures in animal models. Administration of this compound prior to NMDA exposure resulted in delayed seizure onset and reduced mortality rates . This suggests potential therapeutic applications in managing seizure disorders.

Cardiovascular Research

This compound's role in cardiovascular research is noteworthy due to its ability to modulate heart rate and myocardial function through adenosine receptor interactions. Its selective antagonism of A1 receptors can lead to increased heart rate and cardiac output, indicating its potential use in treating conditions like bradycardia or heart failure . The compound's efficacy in this area warrants further investigation into its clinical applications.

Pharmacological Insights

The pharmacological profile of this compound highlights its potential as a lead compound for developing new drugs targeting adenosine receptors. Its unique binding characteristics and selectivity can inform the design of novel therapeutics aimed at various diseases linked to adenosine signaling pathways . Additionally, modifications to its structure could yield derivatives with enhanced efficacy or reduced side effects.

Summary Table of Key Findings

Application AreaKey Findings
Adenosine Receptor AntagonismPotently inhibits A1 receptors; selective over A2 receptors; Ki values: 0.5-1.3 µM
Neurological ApplicationsProtects against NMDA-induced seizures; reduces mortality rates in animal models
Cardiovascular ResearchPotential treatment for bradycardia; modulates heart rate and myocardial function
Cancer ResearchMay inhibit tumor growth through immune modulation; further studies needed on direct effects
Pharmacological InsightsServes as a lead compound for drug development targeting adenosine signaling pathways

Mechanism of Action

N 0840 exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. By blocking the adenosine A1 receptor, N 0840 can modulate these processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N6-Cyclopentyl-9-methyladenine belongs to a class of adenosine receptor ligands with modifications at the N6 and 9-positions. Below is a detailed comparison with structurally related compounds and other A1 receptor antagonists.

Table 1: Structural and Pharmacological Comparison of Adenosine A1 Receptor Antagonists

Compound Structure Key Features A1 Affinity (Ki, nM) A2/A3 Selectivity Functional Profile
This compound (N-0840) N6-cyclopentyl, 9-methyladenine 0.83–1.0 (guinea pig) >33-fold A1 vs. A2 Neutral antagonist; oral activity
MRS 1754 Xanthine derivative with dipropyl and phenyl groups 1.4 (human A1) >100-fold A1 vs. A2A High potency but poor oral absorption
MRS 1523 Pyridine-thiocarboxylate 15.8 (human A3) A3-selective Partial agonist at A3 receptors
DPCPX 8-Cyclopentyl-1,3-dipropylxanthine 0.3–0.5 (rat A1) >1000-fold A1 vs. A2 High affinity but short half-life
N6-Cyclopentyladenine derivatives (e.g., 3,8-disubstituted) Modified N6 and 8-positions 2.5–50 (human A1) Variable A1/A3 ratios Improved solubility vs. N-0840

Key Findings from Comparative Studies

Structural Determinants of Selectivity :

  • The N6-cyclopentyl group in N-0840 is critical for A1 affinity, as removal or substitution reduces binding .
  • 9-Methyl substitution enhances metabolic stability compared to unmodified adenine cores but may limit penetration into the central nervous system .

Functional Differences: Unlike xanthine-based antagonists (e.g., DPCPX), N-0840 lacks phosphodiesterase (PDE) inhibition and adenosine uptake interference, reducing off-target effects . MRS 1754, a xanthine derivative, shows superior A1 affinity but requires intravenous administration due to poor oral bioavailability .

Species Variability :

  • N-0840’s A1 affinity is lower in human receptors (Ki ~10 nM) compared to guinea pig models, highlighting species-specific receptor conformations .

Therapeutic Potential: N-0840’s oral activity and neutral antagonism make it a candidate for chronic conditions like heart failure, whereas short-acting agents like DPCPX are better suited for acute studies .

Biological Activity

N6-Cyclopentyl-9-methyladenine (N-0840) is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptor
this compound primarily targets the A1 adenosine receptor , exhibiting a significantly higher affinity for this receptor compared to the A2 adenosine receptor. The binding affinity for A1 receptors is reported to be 14 to 400 times greater than that for A2 receptors, making it a potent selective antagonist .

Biochemical Pathways
The primary biochemical pathway affected by N-0840 involves antagonism of the adenosine signaling pathway. By inhibiting the A1 receptor, N-0840 counteracts the typical downstream effects of adenosine, such as negative inotropism (decreased force of contraction), chronotropism (decreased heart rate), and dromotropism (decreased conduction velocity) in cardiac tissues .

Pharmacological Effects

This compound has been shown to influence various physiological responses through its interaction with the A1 receptor:

  • Cardiac Effects : In vivo studies demonstrate that N-0840 can selectively antagonize bradycardia induced by A1 receptor activation in anesthetized rats, leading to an increase in heart rate.
  • Neuroprotective Effects : Research indicates that A1 receptor agonists can protect against seizures induced by N-methyl-D-aspartate (NMDA). In experiments with mice, administration of N6-cyclopentyladenosine (CPA) showed potential protective effects against NMDA-induced seizures, suggesting a role for A1 receptor modulation in neuroprotection .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound reveals that the cyclopentyl group at the N6 position is critical for its high affinity for A1 receptors. Modifications at this position significantly enhance potency at A1 receptors while often reducing activity at A2 receptors. This selectivity is essential for developing therapeutic agents targeting specific adenosine receptor subtypes .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications:

StudyFindings
Demonstrated high affinity for A1 receptors and antagonistic effects on cardiac function.
Showed protective effects against NMDA-induced seizures in mice, indicating neuroprotective potential.
Synthesized derivatives with improved affinities for A1 receptors and assessed their pharmacological profiles.

Notable Case Study

In a pharmacological characterization study, this compound was evaluated alongside other compounds to determine its efficacy as a neutral antagonist at the A1 receptor. The results indicated that while some derivatives exhibited enhanced binding affinities, N-0840 maintained significant selectivity and potency as an antagonist .

Q & A

Q. Basic: What are the primary research applications of N6-Cyclopentyl-9-methyladenine in pharmacological studies?

This compound (N-0840) is a selective adenosine receptor antagonist, primarily used to investigate A1 receptor-mediated physiological and pathological processes. Its high A1 affinity (14- to 400-fold greater than A2 receptors) makes it ideal for isolating A1-specific effects in cardiovascular, neurological, and metabolic studies . Common applications include:

  • In vitro radioligand binding assays to quantify receptor affinity.
  • In vivo models (e.g., rodent ischemia-reperfusion injury) to assess cardioprotective mechanisms.
  • Functional studies of adenosine-mediated neurotransmission and cAMP signaling modulation.

Q. Basic: How does this compound exhibit selectivity between adenosine receptor subtypes?

N-0840's selectivity arises from structural modifications: the cyclopentyl group at the N6 position enhances A1 binding, while the 9-methyl substitution reduces off-target interactions. Radioligand binding assays demonstrate a 14–400-fold higher affinity for A1 over A2 receptors, confirmed via competitive displacement studies using DPCPX (A1 antagonist) and CGS 15943 (non-selective antagonist) . Researchers should validate selectivity using receptor-specific agonists (e.g., CCPA for A1) in parallel assays.

Q. Advanced: What methodological considerations are critical when designing in vivo experiments to assess N-0840's receptor antagonism?

Key factors include:

  • Dosage optimization : Balance solubility (limited in aqueous solutions; use DMSO/ethanol carriers) and bioavailability .
  • Control groups : Include vehicle controls and A2-selective antagonists (e.g., MRS 1754) to isolate A1 effects.
  • Endpoint selection : Measure cAMP levels (A1 activation inhibits cAMP) or functional outcomes (e.g., heart rate modulation in cardiovascular models) .
  • Tissue-specific analysis : A1 receptor density varies across tissues; use Western blotting or qPCR to confirm local expression .

Q. Advanced: How can computational approaches enhance the study of this compound's interactions with adenosine receptors?

Machine learning models like DB-SVM (Distance-Based Support Vector Machine) predict ligand-receptor interactions by transforming sequence similarity matrices into distance metrics. For example:

  • Sequence alignment : Generate similarity matrices for receptor-binding domains.
  • Kernel matrix optimization : Ensure positive semi-definite properties for SVM compatibility.
  • Cross-validation : Achieved 96.51% accuracy in predicting N6-methyladenine modifications in mouse genomes, outperforming CNN-based models .
    This method reduces reliance on costly wet-lab experiments for preliminary screening.

Q. Advanced: How should researchers address contradictions in reported A1 receptor affinity values for N-0840?

Discrepancies often stem from:

  • Assay conditions : Variations in buffer pH, temperature, or GTP presence (alters G-protein coupling) .
  • Tissue source : A1 receptor isoforms may differ between brain, heart, or transfected cell lines.
  • Radioligand choice : Competing ligands (e.g., DPCPX vs. CHA) yield different IC50 values.
    Mitigation : Replicate assays under standardized conditions and validate with functional endpoints (e.g., cAMP inhibition in HEK293-A1 cells) .

Q. Basic: What analytical techniques ensure compound purity and stability in N-0840 experiments?

  • HPLC : Monitor purity (>95% by GC) and degradation products under storage conditions (store at -20°C in inert atmospheres) .
  • NMR : Confirm structural integrity, particularly for cyclopentyl and methyl substituents.
  • Mass spectrometry : Verify molecular weight (C11H15N5; 217.27 g/mol) and detect contaminants .

Q. Advanced: What strategies improve cross-species predictive modeling of N-0840's pharmacological effects?

  • Cross-species datasets : Train models on multi-species data (e.g., rice and M. musculus genomes) to capture conserved binding motifs .
  • Feature engineering : Use sequence distance matrices instead of manual feature extraction to enhance model generalizability.
  • Validation : Apply Matthews correlation coefficient (MCC >0.8) to assess robustness, as done in DB-SVM studies .

Q. Basic: What experimental models are commonly used to study N-0840's effects?

  • In vitro : Transfected CHO or HEK293 cells expressing human A1 receptors.
  • In vivo : Rodent models for cardiac ischemia, neuropathic pain, or seizure studies .
  • Ex vivo : Isolated organ preparations (e.g., guinea pig atria for heart rate assays).

Q. Advanced: How should researchers interpret tissue-specific differences in N-0840's antagonist efficacy?

  • Receptor density : Quantify via radioligand saturation binding (Bmax values). High-density tissues (e.g., brain cortex) may require lower N-0840 concentrations.
  • Functional assays : Compare cAMP inhibition in high- vs. low-density tissues.
  • Allosteric modulation : Test synergy with adenosine deaminase inhibitors to amplify endogenous adenosine effects .

Q. Basic: What are the key pharmacological properties of N-0840 relevant to experimental design?

  • Solubility : Poor in water; dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity).
  • Stability : Stable at -20°C for >6 months; avoid repeated freeze-thaw cycles.
  • Toxicity : LD50 data (oral) in rodents; adhere to safety protocols for handling crystalline powders .

Properties

IUPAC Name

N-cyclopentyl-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRVYPPUVMKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148871
Record name N(6)-cyclopentyl-9-methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109292-91-3
Record name N-Cyclopentyl-9-methyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109292-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyl-9-methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-cyclopentyl-9-methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To prepare N6 -cyclopenyl-9-methyl Adenine the following additional steps were taken. A mixture of 6-chloro-9-methyl Adenine (0.82 g) , cyclopentylamine (0.52 ml) , trimethylamine (0.53 ml) and ethanol. (60 ml), was refluxed for 24 hours. The solution was concentrated in vacuo to a yellow syrup. The syrup was passed through a C-18 column to give 0.78 g or 74% yield of with m.p. 108°-109° C. 1HNMR(Me2SO-d6): δ1-2 (m, 9 H); 3.7 (S, CH3); 7.6(d,NH); 8.1(S,1H); 8.2(S,1H).
Name
cyclopenyl 9-methyl Adenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-chloro-9-methyl Adenine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N6-Cyclopentyl-9-methyladenine
N6-Cyclopentyl-9-methyladenine
N6-Cyclopentyl-9-methyladenine
N6-Cyclopentyl-9-methyladenine
N6-Cyclopentyl-9-methyladenine
N6-Cyclopentyl-9-methyladenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.